molecular formula C22H23N5OS B2973442 2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide CAS No. 875113-41-0

2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide

Cat. No.: B2973442
CAS No.: 875113-41-0
M. Wt: 405.52
InChI Key: DZVQKRHPYFBRQF-UHFFFAOYSA-N
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Description

2-Cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide is a complex organic molecule characterized by its intricate structure comprising a cyano group, a thiazole ring, a pyrrole moiety, and a butenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of the Pyrrole Moiety

    • Reagents: 2-Phenylethylamine, 2,5-Dimethylfuran, Acid catalyst.

    • Conditions: Heating the mixture under reflux conditions to yield the 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole.

  • Step 2: Formation of the Thiazole Ring

    • Reagents: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole, 2-Bromoacetic acid, Thioamide.

    • Conditions: Reacting under basic conditions to form the thiazole ring.

  • Step 3: Construction of the Enamide Backbone

    • Reagents: Thiazole derivative, 2-Cyanoacetamide.

    • Conditions: Heating with a suitable base (e.g., sodium hydride) in an aprotic solvent like DMSO.

  • Final Assembly:

    • Reagents: Intermediate compounds from above steps.

    • Conditions: Coupling reactions facilitated by catalysts (e.g., palladium or copper).

Industrial Production Methods

Scaling up the synthesis for industrial production involves continuous flow chemistry techniques to ensure consistent yield and purity. Optimized reaction conditions such as temperature control, solvent selection, and catalyst regeneration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Reagents like m-chloroperbenzoic acid (m-CPBA) can oxidize the thiazole ring, introducing oxo groups.

  • Reduction:

    • Catalytic hydrogenation can reduce the cyano group to a primary amine, altering the compound's reactivity.

  • Substitution:

    • Halogenation with reagents like N-bromosuccinimide (NBS) leads to brominated derivatives.

    • Nucleophilic substitution reactions can occur at the cyano group with nucleophiles like amines.

Major Products Formed

  • Oxidized derivatives with enhanced electrophilicity.

  • Reduced amine derivatives with different biological activities.

  • Brominated compounds with varied reactivity for further functionalization.

Scientific Research Applications

The compound's unique structure makes it valuable in several research areas:

  • Chemistry:

    • As a synthetic intermediate for more complex molecules.

    • Studying reaction mechanisms and pathway elucidation.

  • Biology:

    • Investigating its interaction with biological macromolecules like proteins and DNA.

    • Potential use as a molecular probe in biochemical assays.

  • Medicine:

    • Possible applications as a pharmaceutical lead compound for designing drugs targeting specific pathways.

    • Anti-cancer, anti-microbial, or anti-inflammatory properties.

  • Industry:

    • Use in manufacturing specialized chemicals or materials.

    • Potential as a ligand in catalytic processes.

Comparison with Similar Compounds

When compared to other similar compounds, 2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide stands out due to:

  • Structural Uniqueness: The combination of functional groups not commonly found together.

  • Reactivity Profile: Enhanced reactivity due to the presence of multiple reactive sites.

List of Similar Compounds

  • 3-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid.

  • 2-Amino-3-cyano-4,5-dimethylthiophene.

  • N-(2-Thiazolyl)-2,5-dimethylpyrrole.

By comparing these compounds, researchers can understand better the unique properties and potential of this compound.

Properties

IUPAC Name

2-cyano-3-[[4-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-1,3-thiazol-2-yl]amino]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-14-11-18(16(3)27(14)10-9-17-7-5-4-6-8-17)20-13-29-22(26-20)25-15(2)19(12-23)21(24)28/h4-8,11,13H,9-10H2,1-3H3,(H2,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVQKRHPYFBRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=CC=C2)C)C3=CSC(=N3)NC(=C(C#N)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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